Chlorhexidine phosphanilate

Description

Contextualization within Bisbiguanide Chemistry Research

Chlorhexidine (B1668724) belongs to the bisbiguanide class of compounds, which are cationic molecules recognized for their broad-spectrum antiseptic properties. openaccessjournals.comlibretexts.orgtaylorandfrancis.com The fundamental mechanism of action for bisbiguanides like chlorhexidine involves the disruption of microbial cell membranes. ncats.io The positively charged molecule interacts with the negatively charged phosphate (B84403) groups on the surface of bacterial cells, leading to increased membrane permeability and leakage of intracellular components. At lower concentrations, this effect is primarily bacteriostatic, inhibiting bacterial growth, while at higher concentrations, it becomes bactericidal, causing the precipitation of cytoplasmic contents and cell death. libretexts.orgncats.io

Research within the field of bisbiguanide chemistry has persistently aimed to optimize these antimicrobial characteristics. Key objectives include broadening the spectrum of activity, increasing the speed of microbial inactivation, and minimizing toxicity to mammalian cells. ncats.iogoogle.com A significant research avenue involves the synthesis of different salts of the parent bisbiguanide compound. The choice of the counter-ion can profoundly influence the physicochemical properties of the resulting salt, such as its solubility, stability, and, consequently, its biological activity. scielo.brfrontiersin.org The investigation into chlorhexidine phosphanilate is a prime example of this strategy, driven by the scientific pursuit of a derivative with superior performance against specific and often resilient microbial strains. google.com

Historical Perspective of Chlorhexidine Salt Investigations

The exploration of chlorhexidine salts dates back to the initial development of the compound in the 1950s. frontiersin.orgchlorhexidinefacts.com The first salts to be synthesized, namely the diacetate and dihydrochloride (B599025), demonstrated potent antibacterial activity but were hampered by their relatively poor water solubility. scielo.brfrontiersin.org This limitation restricted their formulation and clinical application.

A significant advancement occurred in 1957 with the introduction of chlorhexidine digluconate. scielo.br This salt exhibits high water solubility, which led to its widespread adoption and establishment as the most commonly used form of chlorhexidine in numerous medical and dental applications. google.comscielo.br

Despite the success of the digluconate salt, academic and industrial research continued to address its limitations. These included reports of reduced efficacy against certain Gram-negative bacteria, such as Pseudomonas aeruginosa, and local side effects like tooth staining. libretexts.orgnjppp.com This ongoing scientific inquiry created the impetus for the development of novel chlorhexidine salts, including chlorhexidine phosphanilate. The primary goal was to create a compound with an enhanced antimicrobial profile, particularly against problematic pathogens, and potentially to mitigate some of the undesirable effects associated with earlier salts. google.comgoogle.com A key aspect of the research into chlorhexidine phosphanilate was the hypothesis that forming a salt with phosphanilic acid could result in a synergistic antimicrobial effect, surpassing the activity of the individual components. google.com

Significance of Novel Chlorhexidine Derivatives in Scientific Inquiry

The development and study of novel chlorhexidine derivatives, such as chlorhexidine phosphanilate, hold considerable significance for scientific inquiry in the field of antimicrobials. These new molecular entities allow researchers to probe the structure-activity relationships of the chlorhexidine molecule more deeply. By modifying the counter-ion, scientists can systematically alter properties like lipophilicity and solubility to observe the impact on antimicrobial potency and spectrum.

A major driver for this research is the challenge of microbial resistance. For instance, chlorhexidine's efficacy against Pseudomonas aeruginosa can be limited. libretexts.org The creation of chlorhexidine phosphanilate was a direct attempt to address this, with patent literature demonstrating that this salt exhibits markedly superior activity against numerous strains of P. aeruginosa when compared to chlorhexidine digluconate. google.com This highlights the potential of novel derivatives to provide solutions for specific, hard-to-treat infections.

Furthermore, scientific inquiry into new derivatives extends to improving drug delivery and performance in clinical settings. Research into formulations like nanoparticles, microparticles, and complexes with cyclodextrins aims to achieve sustained and controlled release of chlorhexidine. nih.govnih.gov This could prolong the antimicrobial effect, reduce the frequency of application, and potentially lower the concentration needed, thereby minimizing local side effects. nih.govnih.gov The study of chlorhexidine phosphanilate, with its unique properties, contributes to this broader scientific goal of creating more effective and safer antimicrobial therapies.

Overview of Current Research Trajectories for Chlorhexidine Phosphanilate

Academic research on chlorhexidine phosphanilate (CHP) has primarily focused on its potential as a topical antimicrobial agent. A significant area of investigation has been its application in the treatment of burn wounds, where bacterial infections, particularly from Pseudomonas aeruginosa, are a major concern. google.comnih.gov

Key research findings indicate that chlorhexidine phosphanilate demonstrates poor permeation through intact skin, suggesting the stratum corneum acts as a significant barrier. nih.govnih.gov However, on damaged skin where this barrier is compromised, the compound is released from its formulation and becomes bioavailable. nih.gov In vitro studies have shown that upon penetrating damaged skin, the salt dissociates, and both the chlorhexidine and phosphanilate moieties can be detected. nih.gov

An important aspect of the research has been the evaluation of its antimicrobial efficacy. Studies have confirmed that even at low concentrations in cream formulations, chlorhexidine phosphanilate yields diffusates with activity exceeding the minimum inhibitory concentration (MIC) for various relevant microorganisms. nih.gov A pivotal study detailed in patent documents revealed its synergistic effect and superior activity against a wide range of bacterial strains compared to chlorhexidine digluconate alone. google.com

Clinical research has also explored patient tolerance. A study involving burn patients assessed various concentrations of CHP cream (from 0.25% to 2%) to find a balance between antimicrobial efficacy and application-site pain. nih.gov It was concluded that lower concentrations (at or below 0.5%) might be acceptable for wound care, though improvements in the vehicle formulation were needed to enhance tolerability. nih.gov

While much of the foundational research was conducted some time ago, these studies establish the primary trajectory for chlorhexidine phosphanilate as a specialized topical antiseptic for compromised skin conditions.

Data Tables

Table 1: Chemical Properties of Chlorhexidine Phosphanilate

| Property | Value | Source |

|---|---|---|

| CAS Number | 77146-42-0 | chemicalbook.comhodoodo.com |

| Molecular Formula | C34H46Cl2N12O6P2 | chemsrc.com |

Table 2: In Vitro Skin Permeation Study of Chlorhexidine Phosphanilate (CHP) Cream

| Skin Condition | CHP Concentration | Observation | Source |

|---|---|---|---|

| Intact Skin | 0.2% to 2% | Almost no permeation observed over 48 hours. Stratum corneum is the rate-limiting barrier. | nih.gov |

| Damaged Skin | 0.2% to 2% | Permeation occurs; CHP dissociates into chlorhexidine and phosphanilic acid moieties. Release from the formulation is the rate-determining step. | nih.gov |

Table 3: Minimum Inhibitory Concentration (MIC) of Chlorhexidine Diphosphanilate Compared to Other Agents

| Organism | Chlorhexidine Diphosphanilate (μg/ml) | Chlorhexidine Digluconate (μg/ml) | Phosphanilic Acid (μg/ml) |

|---|---|---|---|

| S. aureus | 4 | 2 | >125 |

| S. pneumoniae | 4 | 4 | >125 |

| P. aeruginosa (30 strains) | ≤ 8 (for 29 strains) | ≤ 8 (for 2 strains) | >125 |

Data extracted from patent literature which highlights the enhanced activity against Pseudomonas aeruginosa. google.com

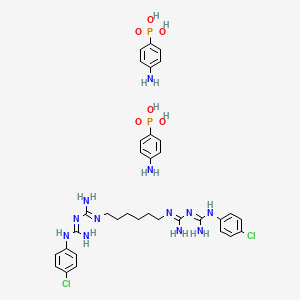

Structure

3D Structure of Parent

Properties

CAS No. |

77146-42-0 |

|---|---|

Molecular Formula |

C34H46Cl2N12O6P2 |

Molecular Weight |

851.7 g/mol |

IUPAC Name |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(4-aminophenyl)phosphonic acid |

InChI |

InChI=1S/C22H30Cl2N10.2C6H8NO3P/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-5-1-3-6(4-2-5)11(8,9)10/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1-4H,7H2,(H2,8,9,10) |

InChI Key |

NSCOCGOFKMUTMW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

Isomeric SMILES |

C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl |

Canonical SMILES |

C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

Synonyms |

chlorhexidine diphosphanilate chlorhexidine phosphanilate chlorhexidine phosphanilic acid complex WP 973 WP-973 |

Origin of Product |

United States |

Synthetic Methodologies and Process Chemistry of Chlorhexidine Phosphanilate

Precursor Compound Synthesis Strategies for Chlorhexidine (B1668724) Moieties

The synthesis of the chlorhexidine molecule is a multi-step process that begins with the preparation of its precursors. One common strategy involves the reaction of sodium dicyanamide (B8802431) with hexamethylenediamine (B150038) dihydrochloride (B599025) in an alcoholic solvent to produce hexamethylene biscyanoguanidine (HMBCG), a key intermediate. google.com This reaction is typically carried out at elevated temperatures, often above 110°C, necessitating the use of high-boiling point solvents like butanol. google.com

Another synthetic route to a chlorhexidine precursor involves the nucleophilic substitution of 2,4-dichlorobenzaldehyde (B42875) with an amine-containing compound such as hexanediamine. The resulting intermediate is then aminated with a compound like 4-chloro-2,6-dimethylaniline (B43096) to yield the final chlorhexidine base.

A more direct, single-step method has also been developed, which involves the heating and refluxing of hexamethylene-dicyanoguanidine and p-chloroaniline hydrochloride in a solvent such as glycol ether or normal butanol. google.com This approach is noted for its simpler process and milder reaction conditions. google.com

| Precursor Synthesis Method | Key Reactants | Solvent | Temperature | Product |

| Two-Stage Process | Sodium dicyanamide, Hexamethylenediamine dihydrochloride | Butanol | >110°C | Hexamethylene biscyanoguanidine (HMBCG) |

| Nucleophilic Substitution | 2,4-dichlorobenzaldehyde, Hexamethylenediamine, 4-chloro-2,6-dimethylaniline | Not specified | Not specified | Chlorhexidine |

| Single-Step Process | Hexamethylene-dicyanoguanidine, p-Chloroaniline hydrochloride | Glycol ether or n-butanol | 135-175°C | Chlorhexidine |

Reaction Mechanisms for Phosphanilic Acid Salt Formation with Chlorhexidine Base

Chlorhexidine phosphanilate is formed through an acid-base reaction between the basic chlorhexidine molecule and phosphanilic acid. vulcanchem.com Chlorhexidine is a strong base, and its cationic nature at physiological pH allows it to readily react with acidic compounds. wikipedia.orgnih.gov The positively charged chlorhexidine cation interacts with the anionic phosphanilate to form a stable salt. vulcanchem.comnih.gov This interaction is crucial for the formation of the final product.

Optimized Solvent Systems for Salt Precipitation

The choice of solvent is critical for the successful precipitation of chlorhexidine phosphanilate salt. The solubility of chlorhexidine and its salts varies significantly depending on the solvent system. researchgate.net While chlorhexidine base has very low solubility in water, some of its salts are more soluble. researchgate.net For the synthesis of chlorhexidine salts, it is important to select a solvent that allows for the dissolution of the reactants but promotes the precipitation of the final salt product. High-performance liquid chromatography (HPLC) methods developed for the analysis of chlorhexidine phosphanilate highlight the importance of careful solvent selection to avoid incomplete dissolution. nih.gov The use of specific solvents can influence the yield and purity of the precipitated salt.

Exploration of Stoichiometric Ratios in Synthesis

Research has shown that chlorhexidine phosphanilate is a non-stoichiometric compound. nih.govresearchgate.net This means that the ratio of phosphanilic acid to chlorhexidine in the final salt is not a simple whole number. googleapis.com Specifically, analysis has determined the ratio to be approximately 1.83:1 (phosphanilic acid to chlorhexidine). nih.govresearchgate.net This non-stoichiometric nature is an important consideration in the synthesis process, as the ratio of reactants used can impact the composition and properties of the final product. One synthetic approach for chlorhexidine salts involves reacting the chlorhexidine base with the corresponding acid in a ratio of 1:2 to greater than 1:2, with a particular mention of a 1:2.05 to 2.6 ratio. google.com

Purification Techniques for Chlorhexidine Phosphanilate

After synthesis, chlorhexidine phosphanilate must be purified to remove unreacted starting materials, by-products, and other impurities.

Recrystallization Protocols

Recrystallization is a common technique for purifying solid compounds. For chlorhexidine salts, a general method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which induces the formation of purer crystals. An alternative method for obtaining crystalline salts involves evaporating a concentrated aqueous solution, which after a period of time results in a brittle mass that can be pulverized. google.com Another approach is vacuum sublimation of a concentrated aqueous solution at a low temperature to yield crystalline salts. google.com

Impurity Profiling and Mitigation during Synthesis

Impurities in chlorhexidine products can originate from various sources, including unreacted starting materials, by-products from side reactions, and residual solvents. A notable impurity associated with chlorhexidine is p-chloroaniline, which can be present from the initial synthesis or as a degradation product. google.comresearchgate.net

Physicochemical and Structural Characterization of Chlorhexidine Phosphanilate

Analytical Determination of Compositional Ratios

A key characteristic of chlorhexidine (B1668724) phosphanilate is its non-stoichiometric nature. nih.govvulcanchem.com This necessitates precise analytical methods to determine the exact ratio of its constituent components.

Phosphanilic Acid to Chlorhexidine Molar Ratio Analysis for Non-Stoichiometric Forms

Research has shown that chlorhexidine phosphanilate does not exist in a simple 1:1 or 1:2 molar ratio. google.comnih.gov Analysis using high-performance liquid chromatography (HPLC) has determined the phosphanilic acid to chlorhexidine molar ratio to be approximately 1.83. nih.govresearchgate.net This non-stoichiometric composition is a critical parameter for the compound's characterization and quality control. vulcanchem.com

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure and bonding within chlorhexidine phosphanilate.

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrations of chemical bonds. gatewayanalytical.comresearchgate.net

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the sample, identifying functional groups present in the molecule. gatewayanalytical.com In the context of chlorhexidine and its derivatives, FTIR can identify characteristic peaks. For instance, the IR spectrum of chlorhexidine reveals a peak around 1492 cm⁻¹ attributed to its chlorophenol groups and peaks in the 3400 cm⁻¹ region corresponding to N-H stretching vibrations. nih.gov Studies on chlorhexidine hydrochloride have identified main absorption peaks at 1531 cm⁻¹ (N-H bending, secondary amine), 1246 cm⁻¹ (C-N stretching, secondary amine), 1092 and 1130 cm⁻¹ (C-N stretching), and 600-700 cm⁻¹ (C-Cl stretching). researchgate.net

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light, providing complementary information to FTIR. gatewayanalytical.com It is particularly sensitive to non-polar bonds and can be used to distinguish between different carbon-carbon bonds (C-C, C=C, C≡C). gatewayanalytical.com While specific Raman data for chlorhexidine phosphanilate is not readily available, the technique is a powerful tool for analyzing the components. nih.govscielo.org.mx For example, in related complex biological samples, Raman has been used to identify vibrations from deoxyribonucleotides and amide I groups. mdpi.com

The combination of FTIR and Raman spectroscopy offers a comprehensive vibrational analysis of the compound's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. nih.gov

¹H NMR: Proton NMR studies on chlorhexidine gluconate, a related salt, have been used to investigate complex formation and aggregation in solution. nih.gov Such studies can confirm the inclusion of aromatic residues within complexing agents. nih.gov While specific ¹H NMR data for chlorhexidine phosphanilate is limited in the reviewed literature, a patent mentions ¹H NMR data for a different chlorhexidine-containing ionic liquid, showing characteristic shifts for the different proton environments within the chlorhexidine moiety and the counter-ion. google.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. guidechem.com Although detailed ¹³C NMR analysis for chlorhexidine phosphanilate was not found, data for related compounds like chlorhexidine diacetate is available and can serve as a reference. guidechem.com

Chromatographic Purity and Stability Assessment

Chromatographic techniques, particularly HPLC, are fundamental for assessing the purity of chlorhexidine phosphanilate and monitoring its stability over time. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

Several reversed-phase HPLC methods have been developed for the analysis of chlorhexidine and its salts, including chlorhexidine phosphanilate. nih.goviosrphr.orgsci-hub.se These methods are crucial for separating the active ingredients from any impurities or degradation products. nih.gov

Key considerations in developing HPLC methods for chlorhexidine compounds include the choice of solvent, solution pH, and the type of HPLC column to prevent issues like incomplete dissolution and adsorption of the analyte to surfaces. nih.govresearchgate.net Stability-indicating HPLC methods are particularly important as they can resolve the main compound from its potential degradation products, such as p-chloroaniline. nih.goviosrphr.orgsci-hub.se

The table below summarizes parameters from a developed stability-indicating RP-HPLC-UV method for chlorhexidine and its degradation product, p-chloroaniline, which showcases the typical conditions used in such analyses. iosrphr.org

| Parameter | Value |

| Column | C18 (200mm × 4.6 mm, 3μm) |

| Mobile Phase | Acetate (B1210297) buffer:Methanol (B129727) (45:55) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µl |

| Retention Time (pCA) | 3.1 min |

| Retention Time (CHD) | 5.7 min |

| Linearity Range (CHD) | 40-160 µg/ml |

| Linearity Range (pCA) | 0.3-1.2 µg/ml |

| Correlation Coefficient | 1.000 |

Table based on data for the analysis of chlorhexidine and p-chloroaniline. iosrphr.org

Another study highlights a rapid isocratic reversed-phase HPLC method for the simultaneous determination of chlorhexidine and p-chloroaniline using a Zorbax SB Phenyl column and UV detection at 239 nm. sci-hub.se These methods are validated for parameters like linearity, accuracy, precision, and robustness to ensure reliable and accurate quantification for quality control purposes. iosrphr.orgresearchgate.net

Degradation Pathway Identification (e.g., formation of 4-chloroaniline)

A significant aspect of the chemical stability of chlorhexidine and its salts is the potential for degradation, leading to the formation of impurities. One of the primary degradation products of concern is 4-chloroaniline (B138754) (p-chloroaniline, PCA), a compound with known toxicological effects. gimitec.comusp-pqmplus.orgipp.pt

The formation of 4-chloroaniline from chlorhexidine is influenced by several factors, including pH, temperature, and time. usp-pqmplus.org Hydrolysis is considered a principal mechanism for this degradation. usp-pqmplus.org The degradation pathway can vary depending on the conditions:

Acidic Conditions: The direct formation of 4-chloroaniline from the chlorhexidine molecule is a major degradation pathway.

Alkaline Conditions: In alkaline environments, the formation of 4-chloroaniline can proceed indirectly through an intermediate, p-chlorophenylurea.

The degradation of chlorhexidine is a complex process that can yield multiple impurities. usp-pqmplus.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the likelihood of various proposed degradation pathways. ipp.pt These studies suggest that pathways leading to the formation of 4-chloroaniline in fewer steps are more probable. ipp.pt Besides 4-chloroaniline and p-chlorophenylurea, other potential degradation products that have been investigated include (p-chlorophenyl)guanidine (PCPG) and N-amidino-N'-(p-chlorophenyl)urea (PBG-APU). ipp.pt The presence of 4-chloroaniline as a degradation product is a critical quality attribute to monitor in pharmaceutical preparations containing chlorhexidine. gimitec.comusp-pqmplus.org

It has been noted that chlorhexidine in aqueous solutions can slowly hydrolyze to form 4-chloroaniline. redalyc.org The rate of this degradation can be accelerated by heat. gimitec.com

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient like chlorhexidine phosphanilate are fundamental to its formulation and stability.

Crystallographic Analysis

While detailed crystallographic data for chlorhexidine phosphanilate is not widely available in the reviewed scientific literature, studies on other chlorhexidine salts, such as the sulfate (B86663) and carbonate salts, provide insight into the structural characteristics of the chlorhexidine dication. nih.gov In these structures, the chlorhexidine molecule is a dication (H2CHx2+), and it adopts a spiral conformation, arranging into U-shaped 'coils'. nih.gov

An important finding for chlorhexidine phosphanilate is that it has been identified as a non-stoichiometric compound. nih.gov High-performance liquid chromatography (HPLC) analysis has revealed a phosphanilic acid to chlorhexidine ratio of 1.83, rather than a simple integer ratio. nih.gov

For comparative purposes, the crystallographic data for chlorhexidine sulfate trihydrate and chlorhexidine carbonate tetrahydrate are presented below.

| Crystal Data and Structure Refinement | (H₂CHx)(SO₄)·3H₂O | (H₂CHx)(CO₃)·4H₂O |

| Empirical formula | C₂₂H₃₆Cl₂N₁₀O₇S | C₂₃H₄₀Cl₂N₁₀O₇ |

| Formula weight | 675.62 | 671.61 |

| Temperature (K) | 100(2) | 100(2) |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Crystal system | Monoclinic | Monoclinic |

| Space group | P2₁/n | P2₁/n |

| a (Å) | 11.234(2) | 11.100(2) |

| b (Å) | 20.076(4) | 20.400(4) |

| c (Å) | 14.072(3) | 14.156(3) |

| β (°) | 108.31(3) | 107.61(3) |

| Volume (ų) | 3010.4(11) | 3051.2(11) |

| Z | 4 | 4 |

| Density (calculated) (Mg/m³) | 1.491 | 1.461 |

| Absorption coefficient (mm⁻¹) | 0.380 | 0.349 |

| F(000) | 1424 | 1432 |

| This table is based on data for chlorhexidine sulfate and carbonate salts and is for illustrative purposes. nih.gov |

Intermolecular Interactions and Supramolecular Assembly via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. dntb.gov.ua It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces.

A detailed Hirshfeld surface analysis specifically for chlorhexidine phosphanilate is not readily found in the existing literature. However, this technique has been applied to other organic salts to understand their supramolecular assembly. researchgate.net For a compound like chlorhexidine phosphanilate, Hirshfeld surface analysis would be instrumental in elucidating the nature and extent of the various intermolecular interactions.

For chlorhexidine phosphanilate, one would expect to observe significant hydrogen bonding involving the amine and biguanide (B1667054) groups of chlorhexidine and the phosphonate (B1237965) and amine groups of phosphanilic acid. The aromatic rings would also contribute to π-stacking and van der Waals interactions. A Hirshfeld analysis would quantify these contributions and provide a detailed picture of the supramolecular architecture, which governs the physical properties of the solid state.

Mechanistic Investigations of Bioactivity of Chlorhexidine Phosphanilate in Vitro and in Silico Models

Cellular and Molecular Interaction Studies (In Vitro Models)

Microbial Cell Membrane Disruption Mechanisms

The primary mechanism of action for chlorhexidine (B1668724) and its salts, including chlorhexidine phosphanilate, is the disruption of the microbial cell membrane. ncats.ioncats.iochlorhexidinefacts.com As a cationic molecule, chlorhexidine is positively charged at physiological pH, which facilitates its interaction with negatively charged components on the surface of bacterial cells, such as phosphate (B84403) groups. unil.ch This initial binding destabilizes the cell wall and allows the chlorhexidine molecule to penetrate the cell. chlorhexidinefacts.com

Once at the cytoplasmic (inner) membrane, chlorhexidine continues its disruptive activity. chlorhexidinefacts.com This leads to an increase in the permeability of the membrane, causing leakage of essential intracellular components like potassium and phosphorus. unil.ch At lower, bacteriostatic concentrations, this leakage is the primary effect. However, at higher, bactericidal concentrations, the damage to the membrane is more severe, leading to the precipitation and coagulation of cytoplasmic constituents, ultimately resulting in cell death. president-oralcare.com Neutron diffraction studies on model membranes suggest that the chlorhexidine molecule may insert itself into the lipid bilayer in a wedge-like manner, similar to some antimicrobial peptides, causing significant structural disruption. nih.gov

Interference with Osmotic Balance in Microorganisms

A direct consequence of the disruption of the microbial cell membrane by chlorhexidine phosphanilate is the interference with the osmotic balance of the microorganism. unil.ch The compromised integrity of the cell membrane, which is responsible for maintaining the appropriate osmotic pressure within the cell, leads to an uncontrolled exchange of water and solutes. chlorhexidinefacts.compresident-oralcare.com This loss of osmotic equilibrium contributes significantly to the bactericidal effect of the compound. unil.ch The binding of the positively charged chlorhexidine molecule to the negatively charged bacterial membrane is a key step in initiating this osmotic imbalance. unil.ch

Effect on Microbial Cell Wall Integrity

Chlorhexidine compounds exert a significant effect on the integrity of the microbial cell wall. chlorhexidinefacts.com The initial electrostatic interaction between the cationic chlorhexidine and the anionic sites on the bacterial cell wall is the first step in its antimicrobial action. chlorhexidinefacts.compresident-oralcare.com This binding destabilizes the cell wall structure. chlorhexidinefacts.com Electron microscopy studies on both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria have shown that exposure to chlorhexidine results in the formation of indentation spots on the cell wall. nih.gov Over time and with increasing concentration, this damage can lead to the leakage of cellular contents. nih.gov While the primary lethal action is at the cytoplasmic membrane, this initial damage to the cell wall is a crucial prerequisite for the compound to reach its ultimate target. chlorhexidinefacts.com

Broad-Spectrum Antimicrobial Activity Profiling (In Vitro)

Chlorhexidine phosphanilate has demonstrated broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. ncats.ioatamanchemicals.com

Activity against Gram-Positive Bacterial Strains

In vitro studies have confirmed the efficacy of chlorhexidine phosphanilate against various Gram-positive bacterial strains. google.com Research comparing chlorhexidine phosphanilate to other chlorhexidine salts, such as the digluconate form, has shown it to be at least as effective against Staphylococcus and Streptococcus species. google.com The antimicrobial action against these organisms is attributed to the chlorhexidine moiety, as phosphanilic acid alone shows minimal activity. google.com

Table 1: In Vitro Activity of Chlorhexidine Phosphanilate against Gram-Positive Bacteria

| Bacterial Species | Type | Finding |

| Staphylococcus spp. | Gram-Positive | Chlorhexidine phosphanilate demonstrates comparable activity to chlorhexidine digluconate. google.com |

| Streptococcus spp. | Gram-Positive | Chlorhexidine phosphanilate shows significant activity, far superior to phosphanilic acid alone. google.com |

Activity against Gram-Negative Bacterial Strains (e.g., Pseudomonas aeruginosa)

Chlorhexidine phosphanilate has shown notable activity against Gram-negative bacteria, including strains of Pseudomonas aeruginosa. google.com In comparative in vitro studies, chlorhexidine phosphanilate was found to be significantly more active against P. aeruginosa on a molar basis than chlorhexidine digluconate. google.com It was also effective against other Gram-negative rods. google.com For instance, one study reported that chlorhexidine phosphanilate inhibited 29 out of 30 tested strains of P. aeruginosa at a minimum inhibitory concentration (MIC) of 8 µg/ml or less. google.com In contrast, chlorhexidine digluconate and diacetate only inhibited 2 strains at the same concentration. google.com

Table 2: In Vitro Activity of Chlorhexidine Phosphanilate against Gram-Negative Bacteria

| Bacterial Species | Type | Finding |

| Pseudomonas aeruginosa | Gram-Negative | Significantly more active than chlorhexidine digluconate on a molar basis. google.com |

| Other Gram-Negative Rods | Gram-Negative | Demonstrates effective inhibitory activity. google.com |

Antifungal Activity against Yeast Species (e.g., Candida albicans)

Chlorhexidine, a broad-spectrum antimicrobial agent, demonstrates efficacy against both Gram-positive and Gram-negative bacteria, as well as various yeast species. nih.govchlorhexidinefacts.com Its mechanism of action against fungi is similar to that against bacteria, involving rapid uptake by the fungal cell and subsequent disruption of the cell wall and plasma membrane integrity. This leads to the leakage of cellular contents and ultimately, cell death. chlorhexidinefacts.com

Studies have shown that chlorhexidine can inhibit the growth of Candida albicans at concentrations ranging from 0.625 to 5 µg/mL. bibliotekanauki.pl Specifically, a concentration of 2.5 µg/mL has been found to be effective against strains from immunocompromised patients, while a 5 µg/mL solution is effective against other isolates. bibliotekanauki.pl The fungicidal concentrations of chlorhexidine against C. albicans range from 2.5 to 20 µg/mL. bibliotekanauki.pl For instance, a 5 µg/mL concentration has shown particular activity against strains isolated from the elderly and immunocompromised individuals, whereas 10 µg/mL was effective against strains from other patient groups. bibliotekanauki.pl

Recent research has delved into the sublethal effects of chlorhexidine digluconate (CHG) on C. albicans, revealing that it inhibits growth in a dose- and time-dependent manner. nih.gov At these concentrations, CHG induces altered membrane permeability, reduces metabolic activity, and leads to an accumulation of metal ions and reactive oxygen species (ROS). nih.gov This disruption of metal ion and ROS homeostasis is considered a novel mechanism contributing to the apoptosis of C. albicans cells. nih.gov

While chlorhexidine is a potent antifungal, some studies have noted that C. albicans biofilms can exhibit high resistance to various antifungal agents, including chlorhexidine. revodontolunesp.com.br However, other in vitro research has demonstrated a significant reduction in C. albicans biofilm viability after treatment with various chlorhexidine solutions, indicating its effectiveness against this species even in a biofilm state. revodontolunesp.com.br

Table 1: In Vitro Antifungal Activity of Chlorhexidine against Candida albicans

| Parameter | Concentration Range (µg/mL) | Target Population/Condition |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 0.625 - 5 | General isolates |

| 2.5 | Strains from immunocompromised patients | |

| 5.0 | Other isolates | |

| Minimum Fungicidal Concentration (MFC) | 2.5 - 20 | General isolates |

| 5.0 | Strains from elderly, immunocompromised, and lung cancer patients |

Synergistic Bioactivity Research (In Vitro)

Combinatorial Effects with Other Antimicrobial Agents

The dinalidixate and diphosphanilate salts of chlorhexidine have been shown to possess antibacterial activity and exhibit synergism when compared to equivalent concentrations of chlorhexidine and the respective free acids. google.com Research has explored the synergistic potential of chlorhexidine phosphanilate with other antimicrobial agents to enhance its efficacy. Phosphanilic acid itself has been reported to act synergistically with agents like trimethoprim, neomycin, and streptomycin (B1217042) against various bacteria. google.com

A notable example of synergistic interaction is the combination of chlorhexidine with alcohol. chlorhexidinefacts.com While alcohol has excellent germicidal properties, it offers little residual antimicrobial activity. chlorhexidinefacts.com Combining it with chlorhexidine results in a synergistic effect, providing sustained antimicrobial action. chlorhexidinefacts.com

The combination of chlorhexidine gluconate (CHG) and cetrimide (B107326) (CTR) has also been investigated. mdpi.com This combination demonstrated a synergistic inhibition of Pseudomonas aeruginosa growth. mdpi.com While not synergistic against Staphylococcus aureus, an additive effect was observed. mdpi.com

Fractional Inhibitory Concentration Index (FICI) Analysis

The Fractional Inhibitory Concentration Index (FICI) is a standard method used to quantify the degree of interaction (synergy, additivity, or antagonism) between two antimicrobial agents. nih.govnih.gov The FICI is calculated by summing the fractional inhibitory concentrations of each drug in a combination that produces an inhibitory effect. nih.gov

A common interpretation of the FICI is as follows:

Synergy: FICI ≤ 0.5

Additivity/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0 nih.gov

In studies involving combinations of chlorhexidine and other antibacterial agents against cariogenic organisms, a checkerboard microtitration method was used to determine the FICI. nih.gov The results indicated that while no significant synergistic or antagonistic interactions were observed, there was a tendency for an additive antibacterial effect in about a third of the tested combinations. nih.gov

For the combination of chlorhexidine gluconate (CHG) and cetrimide (CTR) against P. aeruginosa, the FICI was found to be less than 0.5, indicating a synergistic effect. mdpi.com This combination led to a greater than four-fold reduction in the individual minimum inhibitory concentrations (MICs) of the agents. mdpi.com

Table 2: FICI Values for Chlorhexidine Combinations

| Combination | Organism | FICI Value | Interpretation |

|---|---|---|---|

| Chlorhexidine Gluconate + Cetrimide | Pseudomonas aeruginosa | < 0.5 | Synergy mdpi.com |

Mechanisms of Action against Biofilm Formation (In Vitro Models)

Biofilms are complex communities of microorganisms attached to a surface and encased in a self-produced extracellular matrix. chlorhexidinefacts.com This matrix protects the embedded organisms, making them more resistant to antimicrobial agents. chlorhexidinefacts.com

Chlorhexidine has demonstrated the ability to inhibit the adherence of microorganisms to surfaces, thereby preventing the initial stages of biofilm formation. chlorhexidinefacts.com At sub-inhibitory concentrations, chlorhexidine has been shown to reduce the biofilm mass of Enterococcus faecalis by over 95% at concentrations of 6.25 µg/mL and higher. nih.gov The metabolic activity of these forming biofilms was also significantly reduced at these concentrations. nih.gov

The mechanism of chlorhexidine's action against biofilms involves its cationic nature. The positively charged chlorhexidine molecules interact with the negatively charged components of the bacterial cell membrane, leading to cell wall destabilization and increased permeability. chlorhexidinefacts.commdpi.com This disruption ultimately results in cell death. chlorhexidinefacts.com

In the context of oral biofilms, chlorhexidine's ability to bind to oral tissues and be released over time contributes to its effectiveness in reducing bacterial counts and preventing plaque formation. chlorhexidinefacts.com Studies on Streptococcus mutans, a key etiological agent of dental plaque, have shown that chlorhexidine-containing mouthwashes can effectively prevent biofilm formation and exert a bactericidal effect on mature biofilms. mdpi.com

Theoretical and Computational Modeling of Microbial Interactions (In Silico)

Ligand-Protein Docking Simulations

In silico methods, such as ligand-protein docking simulations, provide valuable insights into the molecular interactions between a compound and its biological target. These computational techniques are instrumental in understanding the mechanism of action and can aid in the design of more effective antimicrobial agents. mdpi.com

Molecular docking studies have been employed to investigate the interaction of chlorhexidine with microbial proteins. For instance, docking simulations have been used to study the binding of chlorhexidine to the main protease (Mpro) of SARS-CoV-2. nih.gov These studies revealed that chlorhexidine binds to the Mpro through multiple interactions, including hydrogen bonds with key residues like glutamate (B1630785) 166, and various van der Waals, π-sulfur, and alkyl bond interactions. nih.gov The identification of these specific binding interactions provides a molecular basis for the potential inhibitory activity of chlorhexidine against the virus. nih.gov

The general process of ligand-protein docking involves preparing the 3D structures of both the ligand (e.g., chlorhexidine) and the target protein. researchgate.net The ligand is then computationally "docked" into the active or binding site of the protein, and various scoring functions are used to predict the binding affinity and the most likely binding pose. mdpi.com These simulations can help identify key amino acid residues involved in the interaction, providing a rationale for the observed biological activity and guiding further experimental studies. mdpi.com The use of advanced modeling platforms, such as AlphaFold2, can further enhance the accuracy of these predictions by providing high-quality protein structures for docking simulations. news-medical.net

Table 3: Compound Names

| Compound Name |

|---|

| Chlorhexidine |

| Chlorhexidine Phosphanilate |

| Chlorhexidine Diphosphanilate |

| Chlorhexidine Gluconate |

| Chlorhexidine Digluconate |

| Chlorhexidine Dihydrochloride (B599025) |

| Phosphanilic Acid |

| Trimethoprim |

| Neomycin |

| Streptomycin |

| Cetrimide |

| Candida albicans |

| Enterococcus faecalis |

| Pseudomonas aeruginosa |

| Staphylococcus aureus |

Molecular Dynamics Simulations of Membrane Interactions

As of the latest available data, no dedicated molecular dynamics (MD) simulation studies focusing specifically on the interaction of chlorhexidine phosphanilate with lipid bilayers have been published in peer-reviewed literature. MD simulations are powerful computational techniques used to model the physical movements of atoms and molecules, providing detailed insights into how a drug molecule might interact with and permeate a cell membrane at an atomic level.

While the antimicrobial action of chlorhexidine is generally understood to involve membrane disruption, the specific influence of the phosphanilate counter-ion on this process has not been elucidated through molecular dynamics.

Therefore, a significant knowledge gap exists in the in silico modeling of chlorhexidine phosphanilate's specific mechanisms of membrane interaction. Future computational research would be necessary to generate detailed findings and data tables for this particular compound.

Permeation and Delivery System Research for Chlorhexidine Phosphanilate Ex Vivo and in Vitro Models

Ex Vivo Skin Permeation Studies Utilizing Diffusion Cells

Franz diffusion cells are a standard apparatus used in dermatological and pharmaceutical research to study the permeation of substances across skin samples. informahealthcare.com This methodology allows for the quantitative analysis of compound absorption through different layers of the skin under controlled conditions, mimicking the physiological environment. nih.gov In the context of chlorhexidine (B1668724) phosphanilate, these ex vivo studies have been critical in determining its behavior when applied to both healthy and compromised skin.

Studies using Franz diffusion cells with intact, full-thickness excised human skin have demonstrated that chlorhexidine phosphanilate exhibits minimal to no permeation. nih.gov In a key in vitro study, cream formulations containing chlorhexidine phosphanilate were applied to intact excised skin, and the receptor fluid was analyzed over 48 hours. The results indicated that almost no permeation of the compound was observed during this period. nih.gov This lack of penetration suggests that when the skin's primary barrier is intact, chlorhexidine phosphanilate remains largely on the surface or within the superficial layers of the skin. nih.govaston.ac.uk

Table 1: Permeation of Chlorhexidine Phosphanilate (CHP) Through Intact vs. Damaged Skin

| Skin Model | Observation Period | Permeation Result | Reference |

|---|---|---|---|

| Intact Excised Human Skin | 48 Hours | Almost no permeation observed | nih.gov |

| Damaged Skin (Stratum Corneum Removed) | 24-48 Hours | Permeation of CHP moieties (Chlorhexidine and Phosphanilic Acid) detected | nih.gov |

In contrast to intact skin, studies on barrier-compromised skin models show significant permeation of chlorhexidine phosphanilate's constituent parts. nih.gov When formulations were applied to excised skin where the stratum corneum and parts of the epidermis were removed, the components of chlorhexidine phosphanilate were detected in the receptor fluid of the diffusion cells. nih.gov

An interesting phenomenon observed in these studies is the dissociation of the chlorhexidine phosphanilate complex upon penetrating damaged skin. The molar ratio of its two moieties, chlorhexidine and phosphanilic acid, changes in the diffusate, with a higher proportion of phosphanilic acid permeating through. The rate of permeation for both components was found to be directly related to the concentration of chlorhexidine phosphanilate in the cream formulation. Within 24 hours of application, both moieties reached an equilibrium state within the dermis. nih.gov

The stark contrast in permeation between intact and damaged skin models highlights the critical role of the stratum corneum. nih.gov The stratum corneum, the outermost layer of the epidermis, is recognized as the principal barrier to the penetration of most external substances. taylorfrancis.comresearchgate.net The failure of chlorhexidine phosphanilate to penetrate intact human skin in ex vivo tests strongly indicates that the stratum corneum is the rate-limiting barrier for this compound. nih.gov Once this barrier is compromised or removed, the rate-determining step for permeation shifts from skin barrier resistance to the release characteristics of the compound from its vehicle. nih.gov

Vehicle Effects on Permeation Kinetics (Ex Vivo/In Vitro)

The formulation or vehicle carrying an active compound plays a crucial role in its permeation characteristics. While specific research on vehicle effects for chlorhexidine phosphanilate is limited, studies on its parent compound, chlorhexidine, offer valuable insights into how different formulations can influence skin penetration.

The choice between aqueous (water-based) and non-aqueous (such as alcohol-based) vehicles can significantly impact the skin penetration of chlorhexidine. Studies comparing 2% aqueous chlorhexidine digluconate with a 2% chlorhexidine digluconate solution in 70% isopropyl alcohol have been conducted using the Franz cell diffusion model on excised human skin. nih.govaston.ac.uk

Table 2: Influence of Vehicle on Chlorhexidine (CHG) Permeation

| Formulation | Exposure Time | Key Finding | Reference |

|---|---|---|---|

| 2% Aqueous CHG vs. 2% CHG in 70% IPA | 2 Minutes | Aqueous solution resulted in higher CHG concentration in the superficial skin layer. | aston.ac.uk |

| 2% Aqueous CHG vs. 2% CHG in 70% IPA | 30 Minutes | No significant difference in skin penetration between the two formulations. | nih.gov |

Penetration enhancers are chemical substances that temporarily and reversibly increase the permeability of the skin, allowing for enhanced delivery of active compounds. nih.govresearchgate.net Terpenes, such as 1,8-cineole (the primary component of eucalyptus oil), are known for their penetration-enhancing effects. nih.gov

An ex vivo study using Franz diffusion cells investigated the effect of 1,8-cineole on the skin penetration of chlorhexidine. When a chlorhexidine solution containing 1,8-cineole was applied to human skin, the concentration of chlorhexidine within the skin was, on average, 33.3% higher than when a solution without the terpene was used. nih.gov This enhanced delivery was observed across various depths of the skin, suggesting that 1,8-cineole can effectively increase the amount of chlorhexidine that permeates the skin barrier. nih.govresearchgate.net Such enhancers work by disrupting the highly organized lipid structure of the stratum corneum, thereby facilitating drug passage. nih.gov

Formulation Science for Controlled Release (In Vitro)

The development of advanced delivery systems for chlorhexidine phosphanilate is a key area of research, aiming to control its release and enhance its efficacy. In vitro studies have explored various strategies, including nanoencapsulation and adsorption onto biomaterials, to achieve sustained and targeted delivery.

Nanoencapsulation Strategies (e.g., poly-ε-caprolactone microcapsules)

Nanoencapsulation has emerged as a promising approach for the controlled delivery of chlorhexidine. Poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polymer, is a notable material for creating microcapsules and nanocapsules designed to encapsulate a wide range of drugs. nih.gov These PCL-based carriers can modulate drug release, improve stability, and even enhance cutaneous penetration. nih.gov

Research on chlorhexidine base-loaded PCL nanocapsules has demonstrated the potential for sustained antiseptic activity. nih.gov These nanocapsules, typically in the 200-300 nm size range, can be formulated into aqueous suspensions. nih.gov The encapsulation of chlorhexidine within these nanostructures allows for a more prolonged release of the active agent. nih.gov For instance, a topical application of chlorhexidine base-loaded nanocapsules in a hydrogel achieved a sustained release against Staphylococcus epidermidis for at least 8 hours on porcine ear skin ex vivo. nih.gov This sustained activity is attributed to the enhanced delivery and prolonged contact time that the nanocarrier system provides at the application site. nih.gov

The table below summarizes the characteristics of PCL nanocapsules used for chlorhexidine delivery.

| Characteristic | Description | Reference |

| Polymer | Poly(ε-caprolactone) (PCL) | nih.govnih.gov |

| Particle Size | 200-300 nm | nih.gov |

| Formulation | Aqueous suspension, often in a hydrogel | nih.gov |

| Release Profile | Sustained release over several hours | nih.gov |

Adsorption and Release Kinetics from Biomaterials

The interaction of chlorhexidine with various biomaterials is critical for developing devices with sustained antimicrobial properties. Studies have investigated the adsorption and release kinetics of chlorhexidine from materials such as hydroxyapatite (B223615) and dental resin composites. nih.govmdpi.com

The adsorption of chlorhexidine digluconate onto hydroxyapatite, a key component of teeth and bones, has been modeled using a combination of Langmuir and Langmuir-Freundlich mechanisms. nih.gov This indicates complex interactions between the chlorhexidine molecules and the biomaterial surface. At higher concentrations, strong molecule-molecule interactions and positive cooperativity are observed. nih.gov Once adsorbed, the chlorhexidine can be released over time, providing a localized antimicrobial effect. For example, hydroxyapatite with adsorbed chlorhexidine has been shown to inhibit the growth of Enterococcus faecalis for up to 6 days in vitro. nih.gov

In the context of dental materials, the release of chlorhexidine from experimental resin composites demonstrates an initial burst followed by a plateau phase. mdpi.com The release is significantly influenced by the filler concentration in the composite material; a higher filler concentration tends to decrease the rate of chlorhexidine release. mdpi.com One study found that chlorhexidine was significantly released for the first 15 days, after which the release slowed but continued to provide antimicrobial action for an extended period. mdpi.com

The following table presents a summary of chlorhexidine release kinetics from a dental composite.

| Time Period | Release Characteristic | Reference |

| 0 - 15 days | Accentuated increase in release | mdpi.com |

| 15 - 50 days | Release reaches a plateau, followed by slow release | mdpi.com |

Retention and Distribution within Ex Vivo Tissue Layers

Understanding how chlorhexidine phosphanilate is retained and distributed within different layers of the skin is essential for evaluating its potential efficacy. Ex vivo studies using excised skin models provide valuable insights into its localization and the behavior of its constituent moieties during permeation.

Quantitative Determination of Compound Localization in Skin Sections

The quantitative analysis of chlorhexidine in skin layers is often performed using techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov An in vitro study using Franz diffusion cells and excised human skin investigated the permeation of chlorhexidine phosphanilate from cream formulations. nih.gov The results indicated that with intact skin, there was almost no permeation of the compound over a 48-hour period, suggesting that the stratum corneum acts as a significant barrier. nih.gov

In studies with damaged skin where the stratum corneum was removed, the release of chlorhexidine phosphanilate from the formulation became the rate-determining step for permeation. nih.gov In these models, both chlorhexidine and phosphanilic acid moieties were found to reach equilibrium in the dermis within 24 hours of application. nih.gov The tape-stripping method is another technique used to evaluate the absorption of chlorhexidine into the stratum corneum. nih.gov

Analysis of Dissociation of Moieties during Permeation

A key finding from in vitro permeation studies with damaged skin is the dissociation of chlorhexidine phosphanilate into its constituent chlorhexidine and phosphanilate moieties. nih.gov As the compound penetrates the skin, the molar ratio of these two components in the diffusate changes, showing a preference for phosphanilic acid. nih.gov

The extent of this change in the permeation rates of both moieties was found to be directly related to the initial concentration of chlorhexidine phosphanilate in the cream formulation. nih.gov This dissociation is a critical factor to consider, as the antimicrobial activity is primarily associated with the chlorhexidine moiety. The differential permeation of the two parts of the original compound will influence the concentration of the active agent at the target site within the skin layers. nih.gov

Advanced Analytical and Research Methodologies for Chlorhexidine Phosphanilate

Application of Advanced Chromatography for Characterization

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the characterization of chlorhexidine (B1668724) phosphanilate. Researchers have developed specific reversed-phase HPLC (RP-HPLC) methods to analyze the compound, revealing critical aspects of its nature. nih.gov

One of the key findings from HPLC analysis is that chlorhexidine phosphanilate is a non-stoichiometric compound. nih.gov This means the ratio of its constituent parts, chlorhexidine and phosphanilic acid, is not a simple integer ratio. Specifically, analysis determined the phosphanilic acid to chlorhexidine ratio to be 1.83. nih.gov This characterization is vital for understanding the compound's chemical properties and for ensuring consistency in research and formulation development.

The development of these HPLC methods required careful optimization to overcome analytical challenges. Chlorhexidine is a strongly basic compound, which can lead to poor peak shape (tailing) and strong retention on standard silica-based reversed-phase columns. scirp.org To mitigate these issues, methods often employ specialized columns, such as cyano (CN) or phenyl columns, and mobile phases with acidic pH and amine modifiers. scirp.orgsci-hub.se For instance, a successful method for separating chlorhexidine from its degradation products used a Zorbax SB Phenyl column with a mobile phase of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer containing triethylamine. sci-hub.se Another approach utilized a Luna CN column with a mobile phase of methanol (B129727) and water containing formic acid and sodium chloride, which avoided the need for ion-pairing reagents. scirp.org

These methods are designed to be stability-indicating, meaning they can separate the intact drug from its potential degradation products, which is crucial for quality control and stability studies. nih.gov The careful selection of solvents, pH, and HPLC columns is essential to prevent sample loss from incomplete dissolution or adsorption to surfaces. nih.gov

| Parameter | Method 1 sci-hub.se | Method 2 scirp.org | Method 3 nih.gov |

|---|---|---|---|

| Column | Zorbax SB Phenyl (75 mm × 4.6 mm, 3.5 μm) | Luna CN (150 mm × 3 mm, 3 µm) | CPS-2 Hypersil (150 by 4.6 mm, 5-μm) |

| Mobile Phase | Acetonitrile : 0.08 M Sodium Phosphate Monobasic (pH 3.0 with triethylamine) (35:65 v/v) | Methanol : Water (with NaCl and 0.02% formic acid) (55:45) | Methanol : Water (75:25) with 0.005 M sodium heptane (B126788) sulfonate and 0.1% diethylamine (B46881) (pH 4) |

| Flow Rate | 0.6 mL/min | Not specified | 1.2 mL/min |

| Detection (UV) | 239 nm | 238 nm (for pCA), 255 nm (for CHD) | 254 nm |

Bioanalytical Method Development for Quantitative Analysis in Research Matrices

To understand the behavior of chlorhexidine phosphanilate in biological environments, robust bioanalytical methods are required for its quantitative analysis in various research matrices, such as skin and receptor fluids from permeation studies.

An important in vitro technique developed for this purpose uses Franz diffusion cells to study the permeation of CHP through excised human skin. nih.gov In these studies, formulations containing CHP are applied to skin samples, and the receptor fluid below the skin is collected over time. nih.govresearchgate.net HPLC methods are then employed to assay these fluids for the presence of both chlorhexidine and phosphanilic acid. nih.gov This approach allows researchers to quantify the rate and extent of skin penetration.

Findings from these studies show that when CHP penetrates damaged skin, it dissociates. nih.gov The molar ratio of chlorhexidine to phosphanilate in the diffusate changes, favoring phosphanilic acid. The permeation rates of both components were found to be directly related to the concentration of CHP in the cream formulation applied. nih.gov Interestingly, studies using intact skin showed almost no permeation of CHP over a 48-hour period, indicating that the stratum corneum is the primary barrier to its penetration. nih.govnih.govasm.orgaston.ac.uk

More advanced techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed for the highly sensitive and specific measurement of chlorhexidine in skin. nih.gov One such method was validated for quantifying chlorhexidine collected via non-invasive adhesive tape-stripping of the stratum corneum. nih.gov This allows for the monitoring of the compound's levels in the skin over time after topical application. The method demonstrated excellent linearity and precision, with a quantitative recovery from the tape matrix. nih.gov

| Skin Condition | Observation | Conclusion |

|---|---|---|

| Intact Excised Skin | Almost no permeation of CHP was observed over 48 hours. | The stratum corneum is the rate-limiting barrier to penetration. |

| Damaged Skin (Stratum Corneum Removed) | CHP penetrates the skin and dissociates. The molar ratio in the diffusate changes to favor phosphanilic acid. | The release of CHP from the formulation becomes the rate-determining step. |

| Damaged Skin (Varying CHP Concentrations) | The permeation rates of both chlorhexidine and phosphanilic acid were directly related to the CHP concentration in the cream. | Concentration of the active ingredient directly influences its delivery into the skin. |

| Damaged Skin (Time Course) | Both CHP moieties reached equilibrium in the dermis within 24 hours after application. | The compound establishes a stable concentration within the dermal tissue. |

Spectrometric Techniques for Structural Elucidation

Spectrometric methods are indispensable for the structural elucidation of complex molecules like chlorhexidine phosphanilate. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy provide detailed information about molecular structure, bonding, and the interactions between the chlorhexidine and phosphanilate moieties. escholarship.orgmdpi.com

Analysis of a related compound, the diphosphanilate salt of chlorhexidine, involved elemental analysis to confirm its composition. The calculated values for carbon, hydrogen, nitrogen, chlorine, and oxygen were compared against the values found experimentally to verify the proposed structure. google.com

The application of spectroscopic techniques to a complex involving chlorhexidine (CHX) with ciprofloxacin (B1669076) (CIP) and bismuth (Bi(III)) illustrates how these methods are used for structural characterization. mdpi.com

UV-Vis Spectroscopy: The spectrum of the complex showed characteristic bands from both chlorhexidine and ciprofloxacin, but the formation of the complex induced shifts in these bands, indicating electronic interaction between the components. mdpi.com

FTIR Spectroscopy: Changes in the FTIR spectrum, such as shifts in the vibrational frequencies of carboxyl, ketone, and amine groups, revealed the specific sites where the bismuth ion coordinates with the chlorhexidine and ciprofloxacin molecules. mdpi.com

NMR Spectroscopy (¹H-NMR and ¹³C-NMR): NMR spectra provided the most detailed structural information. In the ¹H-NMR spectrum, chemical shifts of protons in the phenyl rings of chlorhexidine were observed, suggesting coordination of the bismuth ion to the nitrogen atoms of the biguanide (B1667054) groups. mdpi.com Furthermore, the disappearance of certain signals, such as those from the acetate (B1210297) counter-ion in the starting material, confirmed that chlorhexidine was present in its non-ionized form within the final complex. mdpi.com Similar analyses would be applied to chlorhexidine phosphanilate to confirm the ionic or covalent nature of the bonding and the precise points of interaction between the two components.

Microscopic Techniques for Cellular and Tissue Interaction Visualization (In Vitro/Ex Vivo)

While chromatographic and spectrometric techniques provide quantitative and structural data, microscopic techniques offer a visual understanding of how chlorhexidine phosphanilate interacts with cells and tissues. Advanced microscopy can be used to visualize the distribution of the compound in skin layers or its effects on microbial cells.

Although specific microscopy studies focused solely on chlorhexidine phosphanilate are not widely documented, the methodologies used for related compounds and applications are directly relevant. For example, the penetration of chlorhexidine into human skin has been studied by applying the antiseptic to excised skin, followed by serial sectioning of the tissue with a microtome. asm.org While the final quantification in that study was performed by HPLC, this sample preparation technique could be combined with microscopic imaging to visualize the compound's location within the different skin strata, potentially by using a fluorescently labeled version of the compound.

Modern super-resolution microscopy techniques, which overcome the diffraction limit of light, offer powerful capabilities for visualizing molecular interactions. plos.org These methods could be applied to:

Visualize Drug Delivery: By labeling chlorhexidine phosphanilate with a fluorescent dye, techniques like confocal laser scanning microscopy could be used to image its penetration into and distribution within ex vivo skin models or tissue-engineered skin equivalents. google.com

Observe Antimicrobial Action: High-resolution microscopy could visualize the effects of CHP on bacterial cell membranes or biofilms. Researchers could observe changes in cell morphology, membrane integrity, or the disruption of biofilm architecture following treatment.

Study Cellular Uptake: In cell culture (in vitro) models, fluorescence microscopy could track the internalization of labeled CHP by human cells, such as keratinocytes or fibroblasts, to understand its cellular pharmacokinetics and potential for intracellular activity. google.com

These advanced imaging approaches would provide invaluable spatial and temporal information to complement the quantitative data obtained from bioanalytical methods.

Future Directions and Research Gaps in Chlorhexidine Phosphanilate Science

Unexplored Synthetic Routes and Derivatization Strategies

The primary synthesis of chlorhexidine (B1668724) phosphanilate involves a straightforward acid-base reaction between chlorhexidine free base and phosphanilic acid google.com. A known patent describes preparing chlorhexidine diphosphanilate by adding a methanol (B129727) solution of the chlorhexidine free base to a hot water solution of phosphanilic acid, followed by crystallization google.com. While effective, this represents a single approach, leaving numerous synthetic avenues unexplored.

Future research should investigate alternative, potentially more efficient or scalable, synthetic methodologies. This could include mechanochemical synthesis (ball-milling) or flow chemistry approaches, which can offer improved yield, purity, and reduced solvent waste compared to traditional batch processing.

Derivatization has largely been confined to creating different salts of the chlorhexidine base, such as the gluconate, diacetate, dihydrochloride (B599025), sulfate (B86663), and carbonate forms basicmedicalkey.comnih.govunil.ch. Research into novel salt pairings for chlorhexidine has continued, with chlorhexidine hexametaphosphate nanoparticles being synthesized via an instantaneous reaction between aqueous solutions of chlorhexidine digluconate and sodium hexametaphosphate nih.gov. These existing strategies provide a blueprint for further exploration.

Future derivatization strategies for CHP could focus on:

Exploring Alternative Counter-ions: Investigating other sulfonic acids or related phosphonic acids to modulate solubility, dissociation kinetics, and activity.

Covalent Modification: Research into covalently linking the phosphanilate moiety or other functional groups to the chlorhexidine backbone could yield new chemical entities with unique properties. Such derivatization is a known strategy for modifying compounds google.com.

Prodrug Development: Designing derivatives that are inactive until they reach a specific target environment, where enzymatic or chemical cleavage releases the active chlorhexidine and phosphanilate moieties.

Deeper Elucidation of Mechanistic Pathways in Model Systems

The fundamental mechanism of chlorhexidine involves the cationic molecule binding to negatively charged bacterial cell membranes, leading to membrane disruption, leakage of intracellular components, and ultimately, cell death chlorhexidinefacts.comuzh.ch. The specific contribution of the phosphanilate counter-ion to this mechanism is a significant research gap.

A pivotal study using in vitro models of damaged skin found that chlorhexidine phosphanilate dissociates upon penetration nih.gov. The chlorhexidine and phosphanilate moieties were observed to permeate at different rates, with the molar ratio in the diffusate favoring phosphanilic acid nih.gov. This dissociation is critical, as a patent for the compound noted that the synthesized salt form eliminated the antagonistic effects observed in a simple mixture of chlorhexidine digluconate and phosphanilic acid against certain bacterial strains, while preserving synergistic properties in others google.com.

Future research must focus on dissecting these interactions in various model systems:

Artificial Membrane Models: Using liposomes or supported lipid bilayers with varying lipid compositions to study how CHP, compared to other salts, interacts with and disrupts the membrane. This would help clarify if the phosphanilate moiety has a direct role in membrane destabilization or influences the orientation and binding of the chlorhexidine cation.

Biofilm Models: Investigating the effect of CHP on biofilm formation and disruption. Does the dissociation of the salt affect penetration into the biofilm matrix? Does the phosphanilate moiety itself have any effect on quorum sensing or matrix integrity?

Enzymatic Models: Studying the interaction of CHP and its dissociated components with bacterial and fungal enzymes to determine if there are secondary mechanisms of action beyond membrane disruption.

Advanced Biocompatibility Studies in Non-Living or Acellular Models

A key area of investigation for topical agents is their interaction with the skin barrier. Research using in vitro acellular models, specifically excised human skin mounted in Franz diffusion cells, has been instrumental in characterizing chlorhexidine phosphanilate.

Studies consistently demonstrate that CHP fails to significantly penetrate intact stratum corneum over periods as long as 48 hours nih.gov. This suggests the intact skin barrier is rate-limiting for penetration nih.gov. This finding is supported by similar results for other chlorhexidine salts like chlorhexidine digluconate, which also shows poor permeation through full-thickness excised skin nih.govresearchgate.net. In models of damaged skin where the stratum corneum is removed, the release of CHP from its formulation becomes the rate-determining step for its availability nih.gov.

While these studies provide valuable data, further research using more advanced acellular models is warranted:

3D Skin Equivalents: Utilizing commercially available non-living, acellular 3D skin models to study the distribution and retention of CHP at the tissue-formulation interface with greater complexity than excised skin.

Ex Vivo Tissue Binding: Quantifying the binding affinity and capacity of CHP and its dissociated moieties to acellular dermal matrix components like collagen and elastin. This would provide insight into the compound's substantivity and residence time within a simulated tissue environment.

Material Interaction Studies: Assessing the compatibility and interaction of CHP formulations with various wound dressing materials (e.g., hydrocolloids, foams, films) in an acellular setting to understand potential leaching, binding, or degradation.

Development of Novel Delivery Systems for Targeted Research Applications

The formulation of chlorhexidine phosphanilate significantly impacts its behavior. It has been evaluated in simple cream formulations for in vitro permeation and bioassay studies nih.gov. However, the broader field of chlorhexidine delivery has seen significant advances that could be adapted for CHP for specific research purposes.

Novel delivery systems for other forms of chlorhexidine include:

Nanoparticles: Chlorhexidine hexametaphosphate has been formulated into nanoparticles that adhere to surfaces and provide a gradual, sustained release of soluble chlorhexidine over extended periods nih.gov.

Polymeric Multilayers: Layer-by-layer assembly of polyelectrolytes has been used to create thin films on biologic dressings that provide a controlled, localized release of chlorhexidine acetate (B1210297) researchgate.net.

Dendrimers: Pre-treatment of skin with polyamidoamine (PAMAM) dendrimers was shown to significantly increase the amount and depth of permeation of chlorhexidine digluconate in in vitro models researchgate.net.

Future research should focus on adapting these technologies to chlorhexidine phosphanilate to create advanced research tools. For instance, encapsulating CHP in a pH-sensitive nanoparticle could allow for its targeted release in the acidic microenvironment of a bacterial biofilm, enabling a more precise study of its antibiofilm mechanism. Similarly, incorporating CHP into a thermo-responsive hydrogel could provide on-demand release for in vitro wound model experiments.

Computational and Data Science Approaches for Predictive Modeling

Computational and data science methods offer powerful tools to accelerate the understanding of chlorhexidine phosphanilate, predict its properties, and guide the design of new derivatives, yet this area remains largely untapped for this specific salt.

Current research on related compounds provides a clear path forward:

Molecular Docking and Simulation: Studies on chlorhexidine gluconate have used molecular docking to predict its binding to fungal enzymes frontiersin.org. Similar methods could be applied to predict the interaction of both the chlorhexidine cation and the phosphanilate anion with a wide range of microbial protein targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models have been developed to correlate the structural features of chlorhexidine analogues with their antimicrobial activity nih.govresearchgate.net. A QSAR model for CHP and its potential derivatives could predict their efficacy and help prioritize synthetic targets.

Interaction Modeling: Computational chemistry has been used to model the adsorption of chlorhexidine onto cellulose, identifying that electrostatic interactions and hydrogen bonding are the dominant forces acs.org. Applying these models to CHP could predict its interaction with various biomaterials and surfaces, such as those found in wound dressings or on medical devices. Molecular models have also visualized the encapsulation of chlorhexidine within macrocycles, a concept relevant for designing novel delivery systems researchgate.net.

Future work should aim to build a comprehensive in silico model of chlorhexidine phosphanilate, predicting its physicochemical properties, dissociation behavior in different environments, and binding affinity to various biological and material surfaces.

Standardization of In Vitro and Ex Vivo Research Methodologies

Reproducible and comparable data are the bedrock of scientific progress. For chlorhexidine phosphanilate, the standardization of research methods is crucial, particularly given its unique chemical nature.

Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the standard for analyzing CHP nih.gov. However, a key finding is that CHP is often a non-stoichiometric compound , with one analysis reporting a phosphanilic acid to chlorhexidine ratio of 1.83 instead of the theoretical 2.0 nih.gov. This underscores the absolute necessity for standardized, validated HPLC methods that can accurately quantify both the chlorhexidine and phosphanilate moieties separately. The development of reference standards and consensus protocols for sample preparation, column chemistry, and mobile phase composition is a critical research gap researchgate.netsci-hub.seekb.eg.

Permeation Studies: The Franz diffusion cell is the workhorse for in vitro and ex vivo skin permeation studies nih.govnih.govconductscience.com. However, variability in experimental parameters can lead to disparate results. Future efforts should focus on establishing standardized protocols for CHP research, including:

Membrane Source and Preparation: Standardizing the type of skin (e.g., human, porcine), anatomical site, and preparation method (e.g., dermatomed thickness).

Franz Cell Design: The recent development of 3D-printed Franz cells offers the potential for highly reproducible and customizable cell designs, which could be standardized for CHP studies sci-hub.se.

Experimental Conditions: Defining standard parameters for receptor fluid composition, temperature, stirring rate, and sampling schedules to ensure data can be reliably compared across different laboratories.

The table below summarizes key parameters from selected methodologies relevant to the future study of Chlorhexidine Phosphanilate.

| Methodology | Key Parameters & Findings | Relevance for CHP Standardization | Reference(s) |

| HPLC Analysis | Found CHP to be a non-stoichiometric compound (1.83:1 ratio of phosphanilic acid to chlorhexidine). Utilized reversed-phase HPLC. | Emphasizes the need for dual-analyte quantification and development of a certified reference standard. | nih.gov |

| HPLC Method Dev. | Developed a fast isocratic reversed-phase HPLC for chlorhexidine and its degradant p-chloroaniline. Used a Zorbax SB Phenyl column with a mobile phase of acetonitrile (B52724) and pH 3.0 phosphate (B84403) buffer. | Provides a starting point for developing a stability-indicating assay for CHP, which must also separate and quantify the phosphanilate moiety. | sci-hub.se |

| In Vitro Permeation | Used Franz diffusion cells with excised human skin to show CHP does not penetrate intact stratum corneum. Assayed receptor fluid via HPLC for both chlorhexidine and phosphanilic acid. | Establishes the Franz cell as a primary model. Standardization of the skin model (intact vs. damaged) and HPLC assay of the diffusate is essential. | nih.gov |

| Computational Modeling | Used computational chemistry to model chlorhexidine adsorption on cellulose, identifying electrostatic and hydrogen bonding forces. | Demonstrates the feasibility of using molecular dynamics simulations to predict CHP's interaction with biomaterials and skin components. | acs.org |

Q & A

Q. How to ensure reproducibility in chlorhexidine phosphanilate studies given batch-to-batch variability in synthesis?